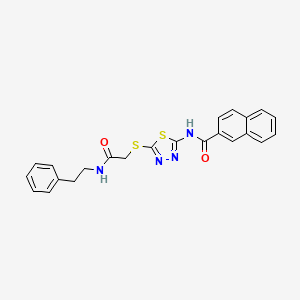

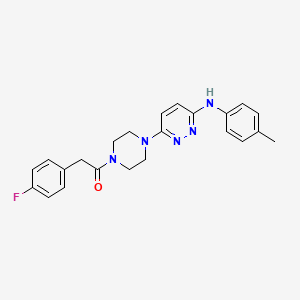

![molecular formula C26H31N3O5 B2480790 Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899983-84-7](/img/structure/B2480790.png)

Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex spiro compounds like this one typically involves multi-step chemical reactions, starting from simpler organic molecules. A common strategy involves the formation of key intermediate structures, which are then cyclized to form the spiro framework. These processes often require precise control over reaction conditions to achieve high yields and desired selectivities. Although the exact synthesis details of this compound are not directly provided, similar compounds have been synthesized through reactions involving key intermediates like ethyl 2-(benzo[d]thazol-2-yl)acetate and various arylidinemalononitrile derivatives in ethanolic solutions, showcasing the intricate strategies employed in synthesizing such complex molecules (H. M. Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by the presence of at least two cyclic systems sharing a single atom, which in this case is likely part of the oxazine and piperidine rings. X-ray powder diffraction data can provide insights into the crystalline structure and confirm the molecular configuration, as demonstrated in studies on similar compounds, revealing the precise arrangement of atoms within the molecule and the spatial orientation of its functional groups (Qing Wang et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthetic Pathways and Derivative Compounds

Research has shown that compounds similar to the specified chemical structure are synthesized through various chemical reactions, including the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. These processes yield a range of derivative compounds with potential applications in further chemical synthesis and medicinal chemistry research. For instance, the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors involves complex synthetic routes starting from related ethyl compounds, which are critical for developing novel ACC inhibitors with potential therapeutic applications (Huard et al., 2012).

Microwave-Assisted Amidation

Another study focused on microwave-assisted treatment of related ethyl carboxylate compounds with primary aliphatic amines, demonstrating an efficient method for producing carboxamides. This technique highlights the importance of microwave-assisted reactions in enhancing the efficiency of chemical synthesis processes (Milosevic et al., 2015).

Pharmacological and Biological Applications

Antimicrobial Activity

Some newly synthesized pyridine derivatives starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest activity against investigated strains of bacteria and fungi. This indicates the potential antimicrobial applications of compounds synthesized from similar ethyl carboxylate precursors (Patel et al., 2011).

c-Met/ALK Inhibitors for Cancer Treatment

A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and evaluated for their efficacy as c-Met/ALK dual inhibitors. These compounds showed significant tumor growth inhibition in pharmacological and antitumor assays, underlining the potential of such structures in cancer therapy (Li et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been found to have inhibitory activities against certain bacterial strains , suggesting potential antimicrobial action.

Result of Action

Given its potential antimicrobial activity, it may lead to the death of bacterial cells or inhibit their growth .

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules can influence the compound’s action, efficacy, and stability . .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-(4-ethoxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5/c1-4-32-19-11-9-18(10-12-19)21-17-22-20-7-6-8-23(31-3)24(20)34-26(29(22)27-21)13-15-28(16-14-26)25(30)33-5-2/h6-12,22H,4-5,13-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSPXWIAXJNYAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)

![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2480724.png)

![methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)